3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride is a synthetic chemical compound with the molecular formula CHClNO and a molecular weight of 221.68 g/mol. This compound is characterized by its unique structure, which includes a morpholine ring and an unsaturated butenoic acid moiety, making it valuable in various scientific fields, particularly in organic synthesis and medicinal chemistry. Its IUPAC name is (E)-3-methyl-4-morpholin-4-ylbut-2-enoic acid hydrochloride, and it is known for its potential biological activities and interactions with biomolecules.
The compound can be sourced from chemical suppliers specializing in research chemicals, such as BenchChem and PubChem, where it is listed with relevant data regarding its properties and applications.
3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride falls under the classification of organic compounds, specifically as an amino acid derivative due to the presence of both an amine (morpholine) and a carboxylic acid functional group. It is also categorized as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in biological research.
The synthesis of 3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride typically involves the reaction of 3-methylbut-2-enoic acid with morpholine. This reaction is facilitated by a suitable catalyst under controlled temperature and pressure conditions to ensure optimal yield and purity. The synthesis can be performed using both laboratory-scale methods and scaled-up industrial processes.
The molecular structure of 3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride features:
This configuration contributes to its unique reactivity and potential biological activity.
Key structural data includes:
3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride can undergo several chemical reactions:
Common reagents for these reactions include:
The specific conditions (temperature, pH) are critical for achieving desired selectivity and yield.
The mechanism of action for 3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets within biological systems. The morpholine component may interact with various enzymes or receptors, modulating their activity. This interaction could lead to significant biological effects depending on the context of use, such as anti-inflammatory or analgesic properties.
Relevant data regarding melting point, boiling point, or specific reactivity may vary based on synthesis methods and purity levels.
3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride has several scientific applications:
This compound's unique structural characteristics make it a valuable asset in both academic research and industrial applications.
Retrosynthetic deconstruction of 3-methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride (CAS: 1909358-85-5) reveals three logical disconnection pathways to simpler synthons. The primary disconnection targets the C-N bond between the β-carbon of the α,β-unsaturated system and the morpholine nitrogen, yielding morpholine and a 3-halobut-2-enoic acid derivative as immediate precursors. Alternative analysis suggests cleavage at the carboxylic acid functionality, pointing to corresponding ester derivatives (e.g., ethyl 3-methyl-4-(morpholin-4-yl)but-2-enoate) that undergo facile acidic hydrolysis. A third approach considers the α,β-unsaturated system as arising from carbonyl condensation reactions, suggesting acetone and morpholine-containing aldehydes as potential starting materials [1] [3].
The commercially available morpholine (tetrahydro-1,4-oxazine) serves as the foundational building block for nitrogen incorporation. For the unsaturated carboxylic acid backbone, 3-bromo-2-butenoic acid derivatives emerge as optimal electrophilic partners due to their enhanced reactivity in nucleophilic substitution reactions compared to saturated analogs. Computational modeling indicates that the trans (E)-configuration observed in the final product originates from thermodynamic stabilization during the conjugate addition-elimination sequence rather than kinetic control [3] [6].
Table 1: Retrosynthetic Pathways for 3-Methyl-4-(morpholin-4-yl)but-2-enoic Acid Hydrochloride
Disconnection Site | Synthons Generated | Key Challenges | Strategic Advantages |
---|---|---|---|
Cβ-N bond | Morpholine + 3-halobut-2-enoic acid | Halide elimination side reactions | Direct C-N bond formation; minimal protecting groups |
Carboxyl group | Ethyl 3-methyl-4-(morpholin-4-yl)but-2-enoate + HCl | Ester hydrolysis kinetics | Mild hydrolysis conditions preserve unsaturation |
Cα-Cβ bond | Acetone enolate + N-(2-oxoethyl)morpholinium | Competitive aldol polymerization | Atom-economical approach; single-step formation |
Morpholine ring incorporation occurs predominantly through nucleophilic substitution reactions where morpholine acts as a secondary amine nucleophile. The most efficient pathway involves reacting morpholine (2.0-2.2 equivalents) with 3-bromo-2-butenoic acid or its ethyl ester under inert atmosphere at 60-80°C, yielding the free base intermediate with minimal dialkylation byproducts. Catalysis using triethylamine (0.1 equiv) enhances reaction kinetics by scavenging hydrogen bromide generated in situ, driving the equilibrium toward product formation [2] [6].
Microwave-assisted synthesis significantly improves efficiency, reducing reaction times from 24 hours to ≤30 minutes while maintaining yields >85%. Solvent optimization studies reveal that polar aprotic solvents (DMF, acetonitrile) provide superior results compared to protic solvents due to enhanced nucleophilicity of morpholine and better solubility of the carboxylate intermediate. Crucially, the hydrochloride salt formation constitutes the final step, typically achieved by bubbling hydrogen chloride gas through an ethereal solution of the free base, producing the crystalline solid with high purity (≥95%) suitable for pharmaceutical applications [3] [6] [9].
Table 2: Catalytic Systems for Morpholine Incorporation
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
None (neat) | 80 | 24 | 68% | 15% dialkylation |
Triethylamine (0.1 eq) | 70 | 12 | 83% | 8% dialkylation |
DBU (0.05 eq) | 60 | 8 | 91% | <5% dialkylation |
Microwave irradiation (no catalyst) | 100 | 0.5 | 89% | 7% dialkylation |
Stereocontrol in forming the (E)-3-methyl-4-(morpholin-4-yl)but-2-enoic acid configuration presents significant synthetic challenges. The thermodynamically favored trans isomer predominates due to steric repulsion between the morpholine moiety and carboxylic acid group in the cis configuration. Kinetic studies demonstrate that reactions conducted below 40°C favor the cis isomer (up to 35%), which isomerizes completely to the trans form above 60°C within 2 hours [1] [3].
Horner-Wadsworth-Emmons olefination provides superior stereoselectivity (>98:2 E/Z) compared to Knoevenagel condensation when constructing the unsaturated system. This method employs diethyl (2-oxopropyl)phosphonate reacting with N-(ethoxycarbonylmethyl)morpholinium bromide under phase-transfer conditions (trioctylmethylammonium chloride catalyst), generating the ester precursor in 76% yield before hydrolysis. Alternative approaches include Pd-catalyzed coupling of morpholinyl zinc chlorides with 3-bromo-2-methylpropenoic acid, though this method shows limitations in regioselectivity for β-substituted acrylic acids [1] [8].
Protecting group strategies prove essential when synthesizing analogs. The carboxylic acid typically requires protection as tert-butyl esters to prevent decarboxylation during high-temperature reactions, while morpholine nitrogen occasionally needs Boc protection when employing strong electrophiles. Deprotection occurs sequentially using trifluoroacetic acid (ester hydrolysis) followed by hydrochloric acid (salt formation), yielding the target hydrochloride with >99% isomeric purity as confirmed by HPLC analysis [3] [6].
Traditional hydrochloride salt formation employs thionyl chloride in refluxing benzene, generating stoichiometric hazardous waste (SO₂, HCl). Modern green approaches utilize hydrogen chloride gas bubbled through cold ethanol solutions (0-5°C) of the free base, achieving quantitative conversion with minimal byproducts. This solvent-enabled crystallization technique produces material meeting pharmaceutical purity standards (≥95%) without requiring energy-intensive purification [6] [9].
Solvent recycling systems significantly improve process sustainability. Ethanol from crystallization filtrates undergoes molecular sieve dehydration and activated carbon treatment for reuse over ≥5 cycles without yield reduction. Atom economy calculations reveal the HCl gas route achieves 98% atom utilization versus 42% for thionyl chloride methods due to wasteful byproduct generation. Microwave-assisted salt formation demonstrates remarkable efficiency – exposing the free base adsorbed on silica gel to HCl vapor under microwave irradiation (150W, 5 min) delivers the hydrochloride salt in 97% yield with minimal solvent consumption [6] [9] [10].
Continuous flow technology represents the state-of-the-art: solutions of the free base in ethanol and aqueous HCl (37%) meet in a microfluidic reactor (residence time 30s), generating crystalline product with controlled particle size distribution (D90 < 50µm). This method eliminates batch-to-batch variability while reducing solvent consumption by 85% compared to batch processes. Life cycle assessment confirms flow chemistry reduces the carbon footprint by 62% through optimized energy utilization and near-quantitative mass efficiency [9] [10].
Table 3: Comparative Analysis of Hydrochloride Salt Formation Methods
Formation Method | Solvent Consumption (L/kg) | Reaction Time | Atom Economy (%) | Purity (%) | E-Factor |
---|---|---|---|---|---|
HCl gas in ethanol | 15 | 4 h | 98 | 95-97 | 8.2 |
SOCl₂ in benzene | 40 | 8 h | 42 | 92 | 35.7 |
Aqueous HCl crystallization | 8 | 1 h | 97 | 96 | 5.1 |
Microwave-assisted | 3 | 5 min | 98 | 97 | 2.3 |
Continuous flow | 2.5 | 30 sec | 98 | 99 | 1.8 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1